LMW peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Low molecular weight peptides are short chains of amino acids, typically consisting of fewer than 50 residues. These peptides are known for their diverse biological activities and are often derived from larger proteins through enzymatic hydrolysis. They play crucial roles in various physiological processes and have gained significant attention in scientific research due to their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Low molecular weight peptides can be synthesized using solid-phase peptide synthesis, a method developed by Robert Bruce Merrifield. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. Common reagents used in this method include N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Industrial Production Methods

Industrial production of low molecular weight peptides often involves enzymatic hydrolysis of proteins. Enzymes such as trypsin, pepsin, and papain are used to cleave specific peptide bonds, resulting in the formation of low molecular weight peptides. This method is advantageous due to its high specificity and efficiency. The resulting peptides are then purified using techniques such as high-performance liquid chromatography.

Analyse Des Réactions Chimiques

Production of LMW Peptide Mixtures

This compound mixtures can be produced from protein-like materials through enzymatic hydrolysis . For example, a process involves incorporating L-methionine into soybean protein using enzymes such as papain, bromelain, pepsin and molsin . The reaction solution is then heated to deactivate proteases, neutralized, and filtered to remove solids . The filtrate is then spray-dried to obtain a dry powder, resulting in a this compound mixture .

Plastein Reaction

The plastein reaction is employed to incorporate specific amino acids into a protein material to tailor the amino acid composition of the resulting this compound mixture . This process involves using proteases to catalyze the formation of peptide linkages under specific conditions . The concentration of protein in the substrate is set to a high level, typically between 10% to 60% by weight, and the pH value is adjusted to be more alkaline than the optimum pH for normal hydrolytic reaction . This method allows for the creation of modified protein materials with specific amino acids covalently incorporated through peptide linkages .

The method for producing a this compound mixture using the plastein reaction includes the following steps :

-

Dissolving at least one first protease in a buffer solution adjusted to an optimum pH for the plastein reaction, ranging from pH 3 to 10 .

-

Adding a starting protein material to the buffer solution to a concentration of 10 to 60% by weight and thoroughly mixing the solution .

-

Adding a solution of an ester of at least one amino acid pre-formed by esterification of the amino acid with an alcohol .

-

Causing the plastein reaction to take place in the mixed solution, thereby incorporating the amino acid into the starting protein material by peptide linkages to produce a modified protein material .

-

Subjecting the modified protein material to hydrolysis using at least one second protease having a different specificity from the first protease used in the plastein reaction .

-

Separating from the solution a this compound mixture mainly based on dipeptides and tripeptides, having an amino acid proportion different from that of the starting material and containing not more than 15% by weight of free amino acids and not more than 20% by weight of a high-molecular weight fraction of compounds having a molecular weight of not lower than 700 and removable by gel filtration .

Chemical Modification of Peptides

Following the synthesis of peptides, chemical modification techniques are employed to enhance their biological activity, selectivity, stability, and solubility . This often involves identifying the minimum active sequence with the desired biological properties . Alanine scanning is commonly used, where each residue is replaced with alanine to determine the key residues that confer the biological activity of the peptide . Further modifications are then carried out on the replaceable residues and the C- and N-termini of the peptide to produce the final peptide drug .

Backbone Modification

Backbone modification is primarily aimed at improving the proteolytic stability of peptides . This can be achieved through various methods, including:

Introducing these non-natural amino acids into the peptide sequence, particularly at the proteolysis site, is an effective strategy for extending the plasma half-life of peptide drugs .

Self-Assembly

LMW peptides can undergo self-assembly through weak interactions to form hydrogels . The self-assembly process is also directed by small molecular weight organic molecules and bioactive molecules . These hydrogels have potential applications in various fields due to their unique mechanical properties .

Applications De Recherche Scientifique

Immunomodulation

LMW peptides exhibit significant immunomodulatory effects. For instance, a study on LMW peptides derived from monkfish roe demonstrated their ability to enhance immune responses in mice. The peptides increased body weight and immune organ indices while activating key signaling pathways (NF-κB and MAPK) involved in immune regulation .

Key Findings:

- Source: Monkfish roe

- Effects: Increased cytokines (IL-6, IL-1β, TNF-α) and immunoglobulins (IgA, IgM, IgG)

- Mechanism: Activation of TLR4 signaling pathways

Skin Health

Oral intake of LMW collagen peptides has been shown to improve skin hydration, elasticity, and reduce wrinkles. A clinical study indicated that these peptides can enhance the skin's moisture content and overall appearance, suggesting their potential as functional food ingredients for anti-aging .

Study Highlights:

- Peptide Type: Low-molecular-weight collagen peptide

- Benefits: Improved skin hydration and elasticity

- Application: Functional food ingredient

Wound Healing

Research indicates that LMW self-assembling peptide-based materials can facilitate wound healing through their antimicrobial and anti-inflammatory properties. These materials promote cell proliferation and tissue regeneration, making them suitable for biomedical applications such as 3D bioprinting and drug delivery systems .

Applications:

- Antimicrobial Activity: Prevents infection in wounds

- Tissue Engineering: Supports cell growth and tissue regeneration

Drug Delivery Systems

LMW peptides serve as effective carriers for drug delivery due to their biocompatibility and ability to form hydrogels. These self-assembled structures can encapsulate various therapeutic agents (drugs, proteins) and release them in a controlled manner .

Advantages:

- Biocompatibility: Safe for in vivo applications

- Release Control: Tunable release profiles for encapsulated drugs

Metabolomics

The study of low molecular weight peptidomics has revealed insights into metabolic processes. Techniques such as untargeted metabolomics allow researchers to identify a wide range of peptide fragments in biological systems, which can be crucial for understanding disease mechanisms and developing biomarkers .

Research Insights:

- Methodology: High-resolution mass spectrometry

- Findings: Identification of thousands of peptide features relevant to health and disease

Table 1: Summary of LMW Peptide Applications

| Application | Source | Key Benefits | Mechanism/Process |

|---|---|---|---|

| Immunomodulation | Monkfish roe | Enhanced immune response | Activation of NF-κB and MAPK pathways |

| Skin Health | Collagen | Improved hydration, elasticity | Functional food ingredient |

| Wound Healing | Self-assembling peptides | Antimicrobial effects; promotes tissue regeneration | Stimulates cell proliferation |

| Drug Delivery | Peptide-based hydrogels | Controlled release; biocompatibility | Self-assembly mechanisms |

| Metabolomics | Various biological samples | Identification of peptide biomarkers | Untargeted mass spectrometry |

Case Study 1: Immunomodulatory Effects of Monkfish Peptides

In a controlled study involving mice, LMW peptides from monkfish were administered to assess their immunomodulatory effects. Results indicated a significant increase in immune organ indices and serum cytokine levels compared to control groups .

Case Study 2: Collagen Peptides in Skin Health

A clinical trial involving human participants demonstrated that daily intake of LMW collagen peptides resulted in noticeable improvements in skin hydration after eight weeks, validating their use as dietary supplements for skin health .

Mécanisme D'action

Low molecular weight peptides exert their effects through various mechanisms:

Receptor Binding: Peptides can bind to specific receptors on cell surfaces, triggering intracellular signaling pathways. For example, insulin binds to its receptor, leading to glucose uptake by cells.

Enzyme Inhibition: Some peptides inhibit the activity of enzymes by binding to their active sites. For instance, angiotensin-converting enzyme inhibitors are used to treat hypertension.

Antimicrobial Activity: Certain peptides disrupt bacterial cell membranes, leading to cell lysis and death.

Comparaison Avec Des Composés Similaires

Low molecular weight peptides can be compared with other bioactive compounds such as:

Proteins: Unlike proteins, low molecular weight peptides are smaller and often have more specific biological activities.

Amino Acids: While amino acids are the building blocks of peptides, low molecular weight peptides have more complex structures and functions.

Polysaccharides: Polysaccharides are long chains of sugar molecules, whereas peptides are composed of amino acids. Both have distinct biological roles and applications.

Similar Compounds

Oligopeptides: Short peptides consisting of 2-20 amino acids.

Polypeptides: Longer chains of amino acids, typically containing 20-50 residues.

Peptidomimetics: Synthetic compounds that mimic the structure and function of peptides.

Low molecular weight peptides are unique due to their specific biological activities, ease of synthesis, and diverse applications in various fields. Their versatility makes them valuable tools in scientific research and industrial applications.

Activité Biologique

Low molecular weight (LMW) peptides, typically defined as peptides with molecular weights less than 3 kDa, have garnered significant attention in recent years due to their diverse biological activities and potential health benefits. This article explores the biological activity of LMW peptides, focusing on their immunomodulatory, antioxidant, antimicrobial, and antihypertensive properties. We will also present relevant case studies and research findings to support these claims.

Overview of LMW Peptides

LMW peptides are bioactive compounds derived from various protein sources through enzymatic hydrolysis. They are known for their ability to exert physiological effects that can enhance health and well-being. These peptides can be isolated from animal, plant, and marine sources, and they play crucial roles in nutrition and pharmacology.

Immunomodulatory Effects

Research has shown that LMW peptides exhibit strong immunomodulatory effects. For instance, LMW peptides derived from monkfish (Lophius spp.) were found to significantly enhance the proliferation of RAW264.7 macrophage cells, indicating their potential to modulate immune responses. In a study by Yu et al., LMW peptides (< 3 kDa) from Nibea japonica skin induced the highest cell proliferation compared to larger peptide fractions .

Case Study: Monkfish Peptides

- Source : Monkfish roe

- Findings : The study reported that 88.27% of the isolated peptides had molecular weights < 1 kDa, which were effective in stimulating immune function and increasing body weight in immunosuppressed mice .

- Mechanism : The immunomodulatory activity was linked to the activation of Toll-like receptors (TLRs), particularly TLR4, which plays a vital role in innate immunity .

Antioxidant Activity

LMW peptides also demonstrate significant antioxidant properties. For example, peptides extracted from olive pomace exhibited strong angiotensin-converting enzyme (ACE) inhibitory activity and antioxidant potential. The IC50 value for ACE inhibition was determined to be 3.57 ± 0.22 µg prot/mL .

Research Findings

- Peptide Identification : Thirty new peptides were identified from olive pomace using mass spectrometry, with molecular weights ranging from 778 to 1354 Da.

- Biological Implications : These findings suggest that olive pomace could serve as a valuable source of bioactive peptides for nutritional and pharmaceutical applications .

Antimicrobial Properties

LMW peptides have shown promising antimicrobial activities against various pathogens. A study isolated a 2 kDa antimicrobial peptide from human female reproductive tract tissues, which exhibited activity against pathogens such as E. coli and Candida albicans .

Table: Antimicrobial Activity of LMW Peptides

| Source | Pathogen Targeted | Molecular Weight | Activity |

|---|---|---|---|

| Human Female Reproductive Tract | Neisseria gonorrhoeae | 2 kDa | Effective |

| Olive Pomace | Various bacteria | <3 kDa | Strong ACE inhibitory activity |

Antihypertensive Effects

The antihypertensive properties of LMW peptides are well-documented. Bioactive peptides derived from food proteins can inhibit ACE activity, thereby reducing blood pressure levels. For instance, the LMW peptide fraction from olive pomace demonstrated significant ACE inhibitory activity.

Propriétés

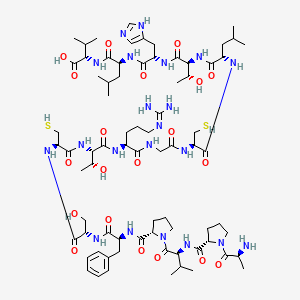

Formule moléculaire |

C75H121N21O20S2 |

|---|---|

Poids moléculaire |

1701.0 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C75H121N21O20S2/c1-36(2)26-46(63(104)92-57(39(7)8)74(115)116)85-62(103)49(29-44-30-79-35-82-44)88-71(112)59(42(11)99)93-64(105)47(27-37(3)4)86-66(107)51(33-117)83-55(100)31-81-60(101)45(20-15-23-80-75(77)78)84-70(111)58(41(10)98)94-67(108)52(34-118)90-65(106)50(32-97)89-61(102)48(28-43-18-13-12-14-19-43)87-68(109)53-21-17-25-96(53)73(114)56(38(5)6)91-69(110)54-22-16-24-95(54)72(113)40(9)76/h12-14,18-19,30,35-42,45-54,56-59,97-99,117-118H,15-17,20-29,31-34,76H2,1-11H3,(H,79,82)(H,81,101)(H,83,100)(H,84,111)(H,85,103)(H,86,107)(H,87,109)(H,88,112)(H,89,102)(H,90,106)(H,91,110)(H,92,104)(H,93,105)(H,94,108)(H,115,116)(H4,77,78,80)/t40-,41+,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-/m0/s1 |

Clé InChI |

HRGBLULYPHIVNK-BYXXLFTBSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.